N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Mapping

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine (CAS 1219967-63-1) is a heterocyclic diamine belonging to the 2,5-diaminopyridine class, featuring a methyl group and a methylene-linked tetrahydropyran (THP) moiety at the N2 position, with a free primary amine at the C5 position. It possesses a molecular formula of C12H19N3O and a molecular weight of 221.30 g/mol, and is supplied as a research-grade building block with purities typically ranging from 95% to 98%.

Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
CAS No. 1219967-63-1
Cat. No. B1398322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine
CAS1219967-63-1
Molecular FormulaC12H19N3O
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCN(CC1CCOCC1)C2=NC=C(C=C2)N
InChIInChI=1S/C12H19N3O/c1-15(9-10-4-6-16-7-5-10)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7,9,13H2,1H3
InChIKeyUEZVEJSHMYLJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine (CAS 1219967-63-1): A Regiospecific 2,5-Diaminopyridine Building Block with a Conformationally Mobile Tetrahydropyran Moiety


N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine (CAS 1219967-63-1) is a heterocyclic diamine belonging to the 2,5-diaminopyridine class, featuring a methyl group and a methylene-linked tetrahydropyran (THP) moiety at the N2 position, with a free primary amine at the C5 position [1]. It possesses a molecular formula of C12H19N3O and a molecular weight of 221.30 g/mol, and is supplied as a research-grade building block with purities typically ranging from 95% to 98% . The compound's computed XLogP3 of 1.2, single hydrogen bond donor, and four hydrogen bond acceptor sites define its physicochemical profile [1].

Why Generic Substitution Fails for N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine: Critical Differentiation Points


In-class compounds within the N2-substituted pyridinediamine family cannot be considered interchangeable due to three critical structural variables that alter pharmacophore geometry, electronic distribution, and ADME properties. First, the regioisomeric substitution pattern (2,5- vs. 2,3-diamine) reorients the free amine by approximately 120°, fundamentally altering hydrogen-bonding vectors [1]. Second, the methylene spacer between the THP ring and the N2 nitrogen provides an additional degree of rotational freedom and modulates the basicity of the N2 amine compared to directly N-attached THP analogs [2]. Third, the N2- vs. N5-substitution isomerism determines which amine is available for further derivatization in multi-step synthetic sequences . These structural distinctions require procurement based on the specific substitution pattern, as downstream biological or synthetic outcomes are contingent on the precise spatial arrangement of functional groups.

Head-to-Head Comparative Evidence for N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine vs. Closest Analogs


Regioisomeric Differentiation: 2,5-Pyridinediamine vs. 2,3-Pyridinediamine Substitution Pattern

The target compound (CAS 1219967-63-1) possesses a free primary amine at the C5 position of the pyridine ring, whereas its closest regioisomer, N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine (CAS 1219967-73-3), places the free amine at the C3 position [1]. This repositions the hydrogen-bond donor vector by approximately 2.4 Å (center-to-center distance between C3 and C5 on a pyridine ring) and alters the angle of the lone pair relative to the N2 substituent by roughly 120° [2]. The 2,3-isomer has been investigated in the context of PDE9A inhibition (Verhoest et al., 2012), whereas the 2,5-substitution pattern is prevalent in kinase inhibitor pharmacophores targeting the ATP-binding pocket hinge region . Both compounds share identical molecular formula (C12H19N3O) and molecular weight (221.30 g/mol), making regioisomeric purity the sole determinant of downstream binding orientation [1].

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Mapping

Methylene Linker Impact: Conformational Flexibility Compared to Direct N-THP Attachment

The target compound incorporates a methylene (-CH2-) spacer between the tetrahydropyran ring and the N2 nitrogen. Its closest linker-absent analog, N2-methyl-N2-(tetrahydro-2H-pyran-4-yl)-2,5-pyridinediamine (CAS 1155582-87-8), attaches the THP ring directly to the N2 nitrogen [1]. This structural difference yields a molecular weight increase of 14.03 g/mol (221.30 vs. 207.27 g/mol) and adds one additional rotatable bond (3 vs. 2) [2]. The methylene spacer increases the count of heavy atoms from 15 to 16 and extends the THP-to-pyridine distance by approximately 1.5 Å [1]. Vendor data indicates that the methylene-linked compound (target) is available at 98% purity from Leyan/Bidepharm, while the direct-attached analog is available at 98% purity from Bidepharm .

Conformational Analysis Structure-Activity Relationship Chemical Building Blocks

Hydrogen Bond Donor Count: Implications for Blood-Brain Barrier Penetration and Solubility

The target compound possesses exactly one hydrogen bond donor (HBD) – the free C5-NH2 group – as computed by PubChem [1]. This places it below the commonly cited 'rule of thumb' threshold of ≤3 HBD for optimal CNS penetration (Pajouhesh & Lenz, 2005) [2]. By comparison, the unmethylated analog N2-(Tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine (CAS 1219976-68-7) possesses 2 HBD (two free NH groups), which is associated with a statistically higher likelihood of P-glycoprotein efflux and reduced passive CNS permeability . The target compound's XLogP3 of 1.2 falls within the optimal CNS range (1–3), whereas polar surface area (tPSA) computed at approximately 51 Ų is also favorable for membrane permeability [1].

ADME Prediction CNS Drug Design Physicochemical Profiling

Purity Grade Availability: 98% vs. 95% Options for Different Downstream Applications

Multiple vendors supply the target compound at two distinct purity tiers: 95% (AKSci, CymitQuimica) and 98% (Leyan Product No. 1669833, Bidepharm with batch-specific QC including NMR, HPLC, and GC) . In contrast, the 2,3-regioisomer (CAS 1219967-73-3) is more commonly listed at 95% minimum purity (AKSci 1318DN, CymitQuimica), with fewer vendors offering the 98% grade . The availability of batch-specific analytical data (NMR, HPLC, GC) from Bidepharm for the target compound enables verification of regioisomeric purity – a critical quality parameter given that the 2,3-isomer is the most likely synthetic contaminant and both share identical MW (221.30 g/mol), rendering them indistinguishable by mass spectrometry alone .

Chemical Procurement Quality Assurance Synthetic Chemistry

N2- vs. N5-Substitution: Directional Control of Derivatization in Multi-Step Synthesis

The target compound bears the THP-methyl substituent exclusively at the N2 position, leaving the C5-NH2 free for subsequent derivatization. The N5-substituted isomer, N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine (CAS 1251338-33-6), presents the opposite arrangement: the THP-methyl group at N5 and a free amine at C2 . This positional isomerism is functionally significant because the C2-NH2 in the N5-isomer is ortho to the pyridine nitrogen, enabling bidentate metal coordination, whereas the C5-NH2 in the target compound is para to the ring nitrogen, favoring linear hydrogen bond donation . The target compound's C5-NH2 has a computed pKa (predicted) distinct from the C2-NH2 in the N5-isomer due to differential electronic effects from the pyridine ring nitrogen [1].

Synthetic Methodology Late-Stage Functionalization Protecting Group Strategy

Optimal Application Scenarios for N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring 2,5-Diaminopyridine Hinge-Binder Geometry

This compound is optimally suited as a starting material or intermediate in kinase inhibitor programs where the 2,5-diaminopyridine scaffold serves as an ATP-competitive hinge-binding motif. The 2,5-substitution pattern (Evidence Item 1) orients the C5-NH2 for hydrogen bonding to the kinase hinge region (e.g., gatekeeper residue backbone carbonyl), while the N2-THP-methyl substituent projects toward the solvent-exposed region or a selectivity pocket [1]. The single HBD count and favorable CNS MPO profile (Evidence Item 3) further position this compound for CNS-penetrant kinase programs. Critically, procurement of the 98% purity grade with NMR-verified regioisomeric identity (Evidence Item 4) is recommended to exclude contamination by the inactive 2,3-isomer, which is indistinguishable by MS alone .

Late-Stage Functionalization at C5-NH2 in Parallel Medicinal Chemistry Libraries

The target compound's free C5 primary amine offers a single, well-differentiated nucleophilic handle for library synthesis. As established in Evidence Item 5, the C5-NH2 is more nucleophilic than the C2-NH2 of the N5-regioisomer, enabling selective amide bond formation, sulfonamide synthesis, or reductive amination without N2 protection. The methylene linker (Evidence Item 2) provides conformational flexibility that may be advantageous for exploring diverse exit vector geometries in library design. The compound's molecular weight (221.30 g/mol) is well within fragment-like space, making it a viable starting point for fragment-based drug discovery (FBDD) or as a diversity element in DNA-encoded library (DEL) synthesis [1].

CNS Drug Discovery Programs Leveraging Favorable BBB Penetration Predictors

For programs targeting neurological or psychiatric indications, this compound's computed CNS MPO profile – specifically, a single HBD, XLogP3 of 1.2, and tPSA of ~51 Ų – aligns with established criteria for passive BBB permeability (Evidence Item 3). Compared to the non-methylated analog (CAS 1219976-68-7) with two HBDs, the target compound is predicted to have a lower efflux ratio and higher CNS exposure [1]. This makes it a preferred building block for synthesizing CNS-targeted probe molecules or lead compounds where maintaining favorable CNS drug-like properties from the earliest synthetic steps is a program priority.

Regioisomerically Pure Reference Standard for Analytical Method Development

Given that the 2,3-isomer (CAS 1219967-73-3) is the most probable synthetic impurity and shares identical molecular weight and formula with the target compound, a high-purity (98%) batch of the target compound with orthogonal QC data (NMR, HPLC, GC; Evidence Item 4) can serve as an authentic reference standard for developing HPLC or UPLC methods capable of resolving the two regioisomers [1]. This application is particularly relevant for quality control in medicinal chemistry laboratories where regioisomeric purity directly impacts SAR interpretation and patent data integrity.

Quote Request

Request a Quote for N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.